2-Bromoisophthalonitrile
Description
2-Bromoisophthalonitrile (CAS No. 22433-90-5) is a brominated aromatic compound with the molecular formula C₈H₃BrN₂. It features a benzene ring substituted with two nitrile groups in the meta positions and a bromine atom at the ortho position. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The compound is commercially available at 97% purity, with typical quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
2-bromobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTWWYKFRYQMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-90-5 | |
| Record name | 2-bromobenzene-1,3-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoisophthalonitrile can be synthesized through several methods. One common approach involves the bromination of isophthalonitrile. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Products include substituted isophthalonitriles.
Reduction: Primary amines.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromoisophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: this compound is employed in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromoisophthalonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 2-Bromoisophthalonitrile include brominated benzonitriles and related derivatives. Below is a comparative analysis based on molecular features, substituent positions, and applications:
Key Differences and Implications
Substituent Position and Reactivity: this compound’s meta-dinitrile configuration enhances its electron-withdrawing character, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, analogs like 2-(Bromomethyl)benzonitrile (CAS 22115-15-9) exhibit higher reactivity in alkylation due to the bromomethyl group . Pyridine-based derivatives (e.g., 2-Bromo-isonicotinonitrile) show distinct electronic properties compared to benzene-core analogs, affecting their participation in metal-catalyzed cross-couplings .
Molecular Weight and Physical Properties: Lower molecular weight compounds (e.g., 2-Bromo-isonicotinonitrile, 183.00 g/mol) may exhibit higher volatility, influencing purification methods. Heavier analogs like 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (272.15 g/mol) are typically solids at room temperature .
Application-Specific Behavior :
Biological Activity
2-Bromoisophthalonitrile (CAS Number: 22433-90-5) is a compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, making it a valuable tool for studying enzyme inhibition and the development of bioactive molecules. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by the presence of bromine and nitrile functional groups, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including substitution, reduction, and oxidation, leading to the formation of diverse derivatives that may exhibit different biological properties .
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is known to modulate the activity of specific enzymes by interacting with their active sites or altering their conformational states. This interaction can lead to therapeutic effects in diseases where these enzymes play critical roles.
Key Mechanisms:
- Enzyme Inhibition : this compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis .
- Bioactive Molecule Precursor : The compound serves as a precursor for synthesizing other bioactive molecules, which can further enhance its therapeutic applications .
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound. The following table summarizes key findings from various research articles:
Case Studies
Several case studies illustrate the practical applications of this compound in biological research:
- Anticancer Activity : In a study examining the effects of various brominated compounds, this compound demonstrated significant cytotoxicity against leukemia K562 cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent .
- Antioxidant Properties : Research on natural bromophenols has shown that modifications similar to those found in this compound can enhance antioxidant activities. These compounds activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
- Enzyme Inhibition Studies : Investigations into enzyme inhibitors have utilized this compound to explore its effects on palmitoylation processes in cells. The compound was found to inhibit specific palmitoylation events, highlighting its role in modulating protein function through post-translational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
